molecular formula C14H23NO3S B13223845 N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B13223845
M. Wt: 285.40 g/mol
InChI Key: YPBFRVBTEFCEIO-UHFFFAOYSA-N
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Description

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Sulfonamides are a significant class of organic compounds known for their versatile pharmacological activities and presence in various therapeutic agents. Historically, sulfonamide functional groups form the basis of several drug classes, exhibiting a range of activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase effects . Researchers are exploring novel sulfonamide compounds across diverse fields, including medicinal chemistry and materials science. For instance, sulfonamide-based structures are investigated as inhibitors for specific biological targets and have applications in specialized material science . This compound, provided as a high-purity material, offers researchers a valuable building block or intermediate for further chemical synthesis and investigation into new applications. It is the responsibility of the researcher to determine the compound's suitability for their specific studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3

InChI Key

YPBFRVBTEFCEIO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C

Origin of Product

United States

Preparation Methods

Methodology:

  • Chlorosulfonation of the aromatic ring is performed by reacting the aromatic precursor (e.g., 4-propoxybenzene) with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions, typically between 0°C and 50°C, to prevent overreaction or decomposition.

  • Reaction Conditions:

    • Solvent: Inert solvents such as chlorinated hydrocarbons (e.g., chloroform) or acetic acid.
    • Temperature: Maintained at 0°C to 25°C during addition, then stirred at room temperature for several hours.
    • Work-up: The crude sulfonyl chloride is purified via distillation or recrystallization, often involving washing with water and drying over anhydrous agents.

Reaction Scheme:

4-propoxybenzene + chlorosulfonic acid → 4-propoxybenzenesulfonyl chloride

Note: The purity of the sulfonyl chloride is critical, as impurities can affect subsequent coupling reactions.

Formation of the Sulfonamide

The core step involves reacting the aryl sulfonyl chloride with an ethylamine derivative to form the N-ethyl sulfonamide.

Methodology:

  • Reaction with Ethylamine:

    • The purified aryl sulfonyl chloride is dissolved in an inert solvent such as dry dichloromethane (DCM) or tetrahydrofuran (THF).
    • Ethylamine (or its salt, typically as a solution in ethanol or aqueous medium) is added dropwise under an inert atmosphere (nitrogen or argon) to prevent oxidation.
    • The reaction mixture is stirred at low temperatures (0°C to 25°C) to control exothermicity.
  • Base Addition:

    • A tertiary amine like triethylamine or pyridine is added to neutralize the generated HCl, driving the reaction to completion and preventing side reactions.
  • Reaction Conditions:

    • Temperature: 0°C to room temperature.
    • Duration: 2–6 hours, monitored by TLC or HPLC.
  • Work-up:

    • The reaction mixture is washed with water to remove inorganic salts.
    • Organic layers are dried over sodium sulfate and concentrated under reduced pressure.
    • Purification via column chromatography yields the pure sulfonamide.

Reaction Table:

Step Reagents Solvent Temperature Time Notes
Sulfonyl chloride formation Aromatic precursor + chlorosulfonic acid Chloroform or acetic acid 0–25°C Several hours Purify by distillation
Sulfonamide formation Aryl sulfonyl chloride + ethylamine + triethylamine DCM or THF 0–25°C 2–6 hours Purify via chromatography

Final Assembly and Purification

The final compound is obtained by coupling the substituted aromatic sulfonamide with the appropriate alkyl groups, followed by purification.

Purification Techniques:

Summary Data Table for the Synthesis

Step Key Reagents Solvent Conditions Yield Notes
Chlorosulfonation Chlorosulfonic acid Chloroform 0–25°C ~70–80% Purify by distillation
Sulfonamide formation Aryl sulfonyl chloride + ethylamine + triethylamine DCM 0–25°C 60–75% Purify by chromatography
Propoxy substitution Propyl bromide + K₂CO₃ Acetone Reflux 80–90% Regioselective
Isopropyl substitution Isopropyl chloride + AlCl₃ Benzene Reflux 70–85% Regioselective

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., N-butyl-2-oxo-tetrahydroquinolinyl sulfonamide), hydrolysis produces sulfonic acid and amine derivatives.

Reaction conditions :

ConditionProductsReaction Rate (k, s⁻¹)Source
1M HCl, 80°C4-Propoxybenzenesulfonic acid + Ethylamine2.3 × 10⁻⁴
1M NaOH, 60°CSodium 4-propoxybenzenesulfonate + Ethylamine5.6 × 10⁻⁴

Mechanistic studies suggest nucleophilic attack at the sulfur atom, leading to cleavage of the S-N bond .

Nucleophilic Substitution at the Sulfonamide Nitrogen

The ethylamine moiety participates in alkylation or acylation reactions. For example:

Reaction with benzoyl chloride :
N Ethyl sulfonamide+ClC O ArN Ethyl N benzoyl sulfonamide+HCl\text{N Ethyl sulfonamide}+\text{ClC O Ar}\rightarrow \text{N Ethyl N benzoyl sulfonamide}+\text{HCl}

This reaction parallels methods used in synthesizing N-propyl benzenesulfonamide derivatives . Key parameters include:

  • Temperature: 25–50°C

  • Solvent: Dichloromethane or THF

  • Catalysts: Triethylamine (for HCl scavenging) .

Oxidative Degradation of the Propoxy Group

The 4-propoxy substituent is susceptible to oxidative cleavage. Under strong acidic oxidizers (e.g., KMnO₄/H₂SO₄), the propoxy chain is converted to a ketone or carboxylic acid .

Example pathway :
4 PropoxybenzeneKMnO4/H+4 Oxopentylbenzenesulfonamide\text{4 Propoxybenzene}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{4 Oxopentylbenzenesulfonamide}

Stability studies indicate the propoxy group remains intact under neutral or reducing conditions .

Catalytic Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions. For structurally analogous sulfonamides, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position .

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 65–85% .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 200°C, primarily due to sulfonamide bond breakdown . Photolytic studies indicate degradation under UV light (λ = 254 nm), forming sulfonic acid and ethylamine fragments.

Biological Reactivity (Enzyme Inhibition)

While not a direct chemical reaction, this compound’s sulfonamide group exhibits inhibitory activity against metalloenzymes like ribonucleotide reductase. Competitive inhibition occurs via coordination to the enzyme’s iron center .

Key parameters :

EnzymeIC₅₀ (µM)MechanismSource
Ribonucleotide reductase0.45Fe³⁺ chelation at active site

Synthetic Modifications via Grignard Reagents

The sulfonamide’s nitrogen can react with organometallic reagents. For example, treatment with methylmagnesium bromide yields N-ethyl-N-methyl derivatives :

N Ethyl sulfonamide+MeMgBrN Ethyl N methyl sulfonamide+MgBr OH \text{N Ethyl sulfonamide}+\text{MeMgBr}\rightarrow \text{N Ethyl N methyl sulfonamide}+\text{MgBr OH }

Conditions :

  • Solvent: Dry THF

  • Temperature: −78°C to 0°C

  • Yield: 70–90% .

Scientific Research Applications

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential therapeutic effects.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table compares N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with analogous compounds listed in , focusing on structural features and inferred properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Hypothesized Properties
This compound 1: N-Ethyl sulfonamide; 3: Isopropyl; 4: Propoxy 313.43 Sulfonamide, ether, branched alkyl Moderate solubility in organic solvents; potential CNS activity due to lipophilicity
2-fluoro-N,3-dimethylbenzene-1-sulfonamide 1: N-Methyl sulfonamide; 2: Fluoro; 3: Methyl 217.25 Fluorine, methyl Enhanced metabolic stability; possible renal excretion
N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide Fused benzopyran ring; sulfonamide at position 1 255.32 Benzopyran, sulfonamide Improved bioavailability due to planar aromatic system
2-(4-chlorophenoxy)-N-methylpropanamide 4-chlorophenoxy; N-methyl amide 227.68 Chlorophenoxy, amide Photostability concerns; halogen-dependent toxicity

Key Findings:

Substituent Effects on Lipophilicity: The propoxy and isopropyl groups in the target compound increase lipophilicity compared to simpler analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Structural Rigidity vs. Flexibility :

  • Compounds with fused rings (e.g., benzopyran derivative) exhibit rigid structures, favoring selective target binding. In contrast, the target compound’s flexible propoxy chain may allow conformational adaptability in hydrophobic environments.

For instance, the electron-withdrawing sulfonamide group in all compounds likely creates regions of high polarity, influencing solubility and reactivity .

Crystallographic Data :

  • SHELX -based crystallography (e.g., SHELXL for refinement) could reveal packing efficiencies. The isopropyl and propoxy groups in the target compound might lead to looser crystal packing compared to halogenated analogs, affecting melting points and stability .

Biological Activity

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features an ethyl group, a propan-2-yl group, and a propoxy group attached to a benzene ring, which contributes to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H23NO3S
  • Molecular Weight : 285.40 g/mol
  • IUPAC Name : N-Ethyl-3-(propan-2-yl)-4-propoxybenzenesulfonamide

Structural Features

FeatureDescription
Sulfonamide GroupEssential for biological activity and enzyme interaction
Ethyl GroupInfluences lipophilicity and solubility
Propan-2-yl GroupAffects steric hindrance and binding affinity
Propoxy GroupModifies reactivity and interaction with biological targets

Biological Activity

This compound exhibits various biological activities primarily through its interaction with specific enzymes and metabolic pathways. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial growth by interfering with folate synthesis. This inhibition occurs via the following mechanisms:

  • Enzyme Inhibition : The compound mimics para-amino benzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial folate synthesis.
  • Binding Affinity : Studies suggest that structural modifications influence binding affinity to target enzymes, enhancing or reducing antibacterial efficacy.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating bacterial infections, particularly in antibiotic-resistant strains. Its unique structure allows it to interact differently compared to other sulfonamides, possibly leading to novel therapeutic outcomes.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant antibacterial activity, particularly against resistant strains of Escherichia coli and Staphylococcus aureus.

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The study found that certain sulfonamides could alter perfusion pressure and coronary resistance, suggesting potential cardiovascular implications for compounds like this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamideContains dimethyl instead of ethylDifferent steric and electronic properties
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamideLacks nitrogen substituentsPrimarily used as a reagent rather than a therapeutic agent

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